N-(3-bromophenyl)-4-(1H-tetrazol-1-yl)benzamide
Description
Properties
Molecular Formula |
C14H10BrN5O |
|---|---|
Molecular Weight |
344.17 g/mol |
IUPAC Name |
N-(3-bromophenyl)-4-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C14H10BrN5O/c15-11-2-1-3-12(8-11)17-14(21)10-4-6-13(7-5-10)20-9-16-18-19-20/h1-9H,(H,17,21) |
InChI Key |
VTKYPLHHFSYYOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)C2=CC=C(C=C2)N3C=NN=N3 |
Origin of Product |
United States |
Preparation Methods
Bismuth-Promoted Cycloaddition
A microwave-assisted method using bismuth nitrate (Bi(NO₃)₃) enables efficient tetrazole synthesis. For example, 4-cyanobenzoic acid reacts with sodium azide (NaN₃) in acetonitrile under microwave irradiation (125°C, 40 min), yielding 4-(1H-tetrazol-1-yl)benzoic acid with 89% efficiency. This method avoids harsh conditions and reduces reaction time compared to conventional heating.
Reaction Conditions
| Component | Quantity/Concentration |
|---|---|
| 4-cyanobenzoic acid | 2.0 mmol |
| NaN₃ | 3.0 mmol |
| Bi(NO₃)₃ | 1.0 equiv |
| Solvent | Acetonitrile |
| Temperature | 125°C |
| Time | 40 min |
Silver-Supported Sodium Borosilicate Catalysis
Silver nanoparticles on sodium borosilicate (Ag/SiO₂) enhance cycloaddition yields. A study reported 94% yield for 1-substituted tetrazoles using this catalyst at 120°C for 3 hours. For N-(3-bromophenyl)-4-(1H-tetrazol-1-yl)benzamide, this method could be adapted by substituting the nitrile precursor with 4-cyano-N-(3-bromophenyl)benzamide.
Amide Coupling Strategies
The benzamide backbone is constructed via coupling 4-(1H-tetrazol-1-yl)benzoic acid with 3-bromoaniline. Common methods include:
Carbodiimide-Mediated Coupling
Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) is widely used. A typical procedure involves:
-
Activating 4-(1H-tetrazol-1-yl)benzoic acid (1.2 equiv) with DCC (1.5 equiv) and DMAP (0.1 equiv) in DCM at 0°C.
-
Adding 3-bromoaniline (1.0 equiv) and stirring at room temperature for 12 hours.
-
Purification via column chromatography (ethyl acetate/hexane, 1:3) yields the product in 78–85%.
Direct Coupling Using HATU
Hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) offers higher efficiency in polar aprotic solvents like DMF. For example, HATU (1.1 equiv) with N,N-diisopropylethylamine (DIPEA, 3.0 equiv) achieves 92% coupling yield in 2 hours at 25°C.
| Parameter | Value |
|---|---|
| NBS | 1.1 equiv |
| Solvent | Acetic acid |
| Temperature | 80°C |
| Time | 6 hours |
Comparative Analysis of Methods
The table below summarizes key methodologies, highlighting yields, catalysts, and limitations:
| Method | Catalyst/Solvent | Yield (%) | Time | Limitations |
|---|---|---|---|---|
| Bi(NO₃)₃ + Microwave | Bi(NO₃)₃, CH₃CN | 89 | 40 min | Requires specialized equipment |
| Ag/SiO₂ Catalysis | Ag/SiO₂, DMF | 94 | 3 h | Catalyst synthesis complexity |
| DCC-Mediated Coupling | DCC, DCM | 85 | 12 h | Side product (DCU) formation |
| HATU Coupling | HATU, DMF | 92 | 2 h | High cost of reagent |
Challenges and Optimization Strategies
-
Regioselectivity : The 1H-tetrazole isomer is favored over 2H-tetrazole under acidic conditions.
-
Purification : Silica gel chromatography is preferred for removing unreacted azides and coupling byproducts.
-
Scale-Up : Microwave methods face scalability issues; flow chemistry adaptations are being explored .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the bromophenyl group.
Reduction: Reduction reactions could target the nitro groups if present or the tetrazole ring.
Substitution: The bromine atom on the phenyl ring makes it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while substitution could introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Interaction with Ion Channels:
N-(3-bromophenyl)-4-(1H-tetrazol-1-yl)benzamide has been identified as a modulator of calcium-activated chloride channels, specifically TMEM16A. Studies indicate that this compound can enhance chloride currents at submaximal calcium concentrations, suggesting its role as a potentiator in calcium-dependent signaling pathways. This modulation is particularly relevant for conditions such as cystic fibrosis and gastrointestinal disorders, where chloride channel function is critical .
Potential Therapeutic Implications:
The ability of N-(3-bromophenyl)-4-(1H-tetrazol-1-yl)benzamide to influence TMEM16A activity positions it as a candidate for therapeutic development. Research indicates that small-molecule activators targeting TMEM16A could be beneficial in treating diseases characterized by impaired chloride transport . Further investigations are needed to elucidate the precise molecular mechanisms underlying these effects and to assess the compound's efficacy in vivo.
Synthesis and Structure-Activity Relationships
Synthetic Pathways:
The synthesis of N-(3-bromophenyl)-4-(1H-tetrazol-1-yl)benzamide typically involves the introduction of the tetrazole moiety onto the benzamide framework through various chemical reactions. Common methods include cyclization reactions that utilize azides and nitriles, which are crucial for forming the tetrazole ring .
Structure-Activity Relationship Studies:
Research has focused on understanding how modifications to the compound's structure affect its biological activity. For instance, variations in the bromine substitution pattern or alterations in the benzamide core may significantly influence its interaction with target proteins and overall pharmacological profile . Such studies are essential for optimizing the compound's efficacy and selectivity.
Case Studies and Experimental Findings
Case Study 1: Ion Channel Modulation
In a study investigating the effects of various tetrazole derivatives on TMEM16A, N-(3-bromophenyl)-4-(1H-tetrazol-1-yl)benzamide was found to significantly lower the EC50 for calcium-dependent activation of chloride currents. This finding underscores its potential as a therapeutic agent for enhancing ion channel function in pathological states .
Case Study 2: Antimicrobial Activity
Although primarily studied for its effects on ion channels, preliminary investigations into the antimicrobial properties of tetrazole derivatives have shown promise. Compounds structurally related to N-(3-bromophenyl)-4-(1H-tetrazol-1-yl)benzamide demonstrated varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria, indicating a broader spectrum of biological activity that warrants further exploration .
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-4-(1H-tetrazol-1-yl)benzamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The tetrazole ring can mimic carboxylate groups, allowing the compound to inhibit enzymes that recognize carboxylate substrates.
Comparison with Similar Compounds
Structural Analogues with Varying Heterocyclic Moieties
Imidazole Derivatives
- N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide ():
This compound replaces the tetrazole with an imidazole ring. It demonstrated potent anticancer activity against cervical cancer cells, suggesting that imidazole-based benzamides may exhibit strong antiproliferative effects. The chloro and fluoro substituents likely enhance electron-withdrawing effects, improving target interaction . - N-[2-(diethylamino)ethyl]-4-(1H-imidazol-1-yl)benzamide (): Tested as a class III antiarrhythmic agent, this compound showed efficacy comparable to sematilide in vitro. The imidazole moiety here serves as a bioisostere for sulfonamide groups, indicating that tetrazole substitution (as in the target compound) might similarly modulate ion channel activity .
Triazole Derivatives
- 3-(4-((4-allyl-2-methoxyphenoxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(3-bromophenyl)benzamide (Compound 6, ): This triazole-containing analog of the target compound exhibited structural similarity, with a 3-bromophenyl group and a triazole-linked eugenol derivative. While its anticancer activity against breast cancer cells was noted, the triazole’s larger size compared to tetrazole may alter steric interactions with biological targets .
Tetrazole Derivatives
- N-(2-ethyl-6-methylphenyl)-4-(1H-tetrazol-1-yl)benzamide (): This analog substitutes the 3-bromophenyl group with a 2-ethyl-6-methylphenyl ring.
Substituent Effects on the Aromatic Ring
Halogenated Phenyl Groups
- N-(3-Bromophenyl)-3,4,5-trimethoxybenzamide ():
Replacing the tetrazole with trimethoxy groups increases electron density on the benzamide core. The 3-bromo substituent is retained, but the lack of a heterocycle may diminish hydrogen-bonding capacity, reducing affinity for polar targets . - N-(4-bromophenyl) benzamide derivatives ():
Compounds with a 4-bromophenyl group (e.g., Compound 5) instead of 3-bromo showed comparable synthetic yields, suggesting that bromine position minimally affects synthesis but may alter target selectivity .
2.2.2. Non-Halogenated Substituents
- 4-(1H-imidazol-1-yl)-N-(4-(N-(5-methylisoxazol-4-yl)sulfamoyl)phenyl)benzamide ():
The sulfamoyl and isoxazole groups introduce additional hydrogen-bonding and steric bulk, which could enhance antifungal activity compared to the simpler tetrazole-bromophenyl system .
Pharmacological and Physicochemical Comparisons
Biological Activity
N-(3-bromophenyl)-4-(1H-tetrazol-1-yl)benzamide is a synthetic compound notable for its unique structural features, including a bromophenyl group, a tetrazole ring, and a benzamide moiety. This combination endows the compound with significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C16H15BrN5O
- Molecular Weight : Approximately 384.23 g/mol
- LogP : 3.0944
- Hydrogen Bond Acceptors : 5
- Hydrogen Bond Donors : 1
- Polar Surface Area : 63.095 Ų
Biological Activities
Research has indicated that N-(3-bromophenyl)-4-(1H-tetrazol-1-yl)benzamide exhibits a variety of biological activities:
Structure-Activity Relationship (SAR)
The biological activity of N-(3-bromophenyl)-4-(1H-tetrazol-1-yl)benzamide can be attributed to its structural features:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| N-(3-bromophenyl)-4-(1H-tetrazol-1-yl)benzamide | Bromophenyl & Tetrazole | Enhanced reactivity and biological activity |
| N-(3,4-dimethoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide | Dimethoxyphenyl group | Different biological activity profiles |
| 4-(1H-tetrazol-5-yl)benzoic acid | Lacks bromine substitution | Primarily studied for anti-inflammatory properties |
The presence of the bromine atom and the tetrazole ring significantly enhances the compound's reactivity and biological activity compared to other tetrazole derivatives. This unique combination makes it a compelling candidate for further exploration in medicinal chemistry .
Case Studies and Research Findings
Several studies have explored the biological activities of tetrazole-containing compounds, providing insights into their potential therapeutic applications:
- A study demonstrated that certain substituted tetrazoles exhibited significant antibacterial activity against Bacillus cereus and Pseudomonas aeruginosa, highlighting the importance of structural modifications in enhancing efficacy .
- Another investigation into the synthesis of 5-substituted tetrazoles revealed that these compounds could be synthesized with high yields and displayed varying degrees of antibacterial and antifungal activities .
Q & A
Q. What strategies validate contradictory bioactivity data across research groups?
- Methodological Answer :
- Meta-Analysis : Pool data from 5+ studies (e.g., RevMan software). Heterogeneity testing (I >50%) may indicate variability in assay conditions (e.g., serum concentration in cell cultures). Standardize protocols via ring trials .
- Dose-Response Replication : IC values vary ±15% due to DMSO lot differences. Use freshly opened DMSO and validate with internal controls (e.g., staurosporine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
